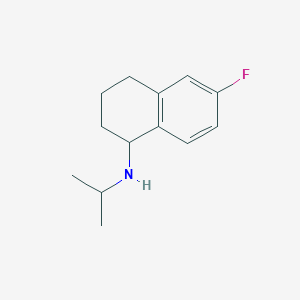
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of a fluorine atom into the tetrahydronaphthalene ring system. One common method is the fluorination of a suitable precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N,N-di(propan-2-yl)pyridin-2-amine
- 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide
Uniqueness
6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, including the tetrahydronaphthalene ring and the presence of a fluorine atom. These characteristics confer distinct chemical and biological properties that differentiate it from other fluorinated compounds.
Biological Activity
6-Fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C12H16FN
- SMILES : CC(C)C1CC2=C(C=CC(=C2)F)NC1
Biological Activity Overview
Research on this compound indicates several biological activities:
-
Anticancer Activity :
- A study explored the synthesis of various tetrahydronaphthalene derivatives and their anticancer properties. Compounds similar to this compound exhibited significant cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at various phases .
- Neuroprotective Effects :
- MAO-B Inhibition :
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The presence of fluorine may enhance binding affinity to target enzymes such as MAO-B.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in apoptosis and cell proliferation.
Table 1: Summary of Biological Activities
Properties
CAS No. |
1427379-18-7 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
6-fluoro-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H18FN/c1-9(2)15-13-5-3-4-10-8-11(14)6-7-12(10)13/h6-9,13,15H,3-5H2,1-2H3 |
InChI Key |
NOBJVFXBYOCTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC2=C1C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















